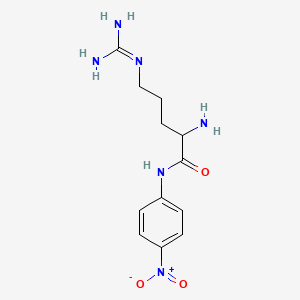
Arginine-4-nitroanilide
Übersicht
Beschreibung
Arginine-4-nitroanilide is a synthetic compound widely used in biochemical research. It serves as a chromogenic substrate for various proteolytic enzymes, such as trypsin, amidase, and balterobin. When hydrolyzed, it releases 4-nitroaniline, which can be detected colorimetrically, making it a valuable tool in enzyme activity assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Arginine-4-nitroanilide can be synthesized through the acylation of 4-nitroaniline with arginine derivatives. The reaction typically involves the use of protecting groups to ensure selective acylation and may require catalysts to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is often produced in a controlled environment to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Arginine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteolytic enzymes. This hydrolysis breaks the bond between the arginine and 4-nitroaniline moieties, releasing 4-nitroaniline .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out in aqueous solutions at specific pH levels, depending on the enzyme used. Common reagents include buffers to maintain the desired pH and enzyme solutions to catalyze the reaction .
Major Products Formed: The primary product of the hydrolysis reaction is 4-nitroaniline, which can be detected using colorimetric methods .
Wissenschaftliche Forschungsanwendungen
Arginine-4-nitroanilide has numerous applications in scientific research:
Wirkmechanismus
Arginine-4-nitroanilide exerts its effects through enzymatic hydrolysis. Proteolytic enzymes, such as trypsin, cleave the bond between the arginine and 4-nitroaniline moieties. This reaction releases 4-nitroaniline, which can be quantified colorimetrically. The molecular targets of this compound are the active sites of proteolytic enzymes, where the hydrolysis reaction occurs .
Vergleich Mit ähnlichen Verbindungen
Nα-benzoyl-DL-arginine-4-nitroanilide: Another chromogenic substrate for proteolytic enzymes, used in similar applications.
4-nitroacetanilide: A simplified 4-nitroanilide substrate used in enzyme activity assays.
4-nitrobenzanilide: Another 4-nitroanilide derivative used to study enzyme kinetics.
Uniqueness: Arginine-4-nitroanilide is unique due to its specific structure, which allows it to be selectively hydrolyzed by certain proteolytic enzymes. This specificity makes it a valuable tool in enzyme activity assays and in studying enzyme-substrate interactions .
Eigenschaften
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c13-10(2-1-7-16-12(14)15)11(19)17-8-3-5-9(6-4-8)18(20)21/h3-6,10H,1-2,7,13H2,(H,17,19)(H4,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYRZWVFWYSNBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10998161 | |
| Record name | N-(4-Nitrophenyl)argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76847-45-5 | |
| Record name | Arginine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076847455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Nitrophenyl)argininamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10998161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



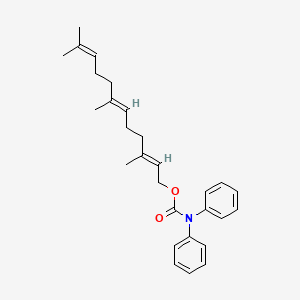
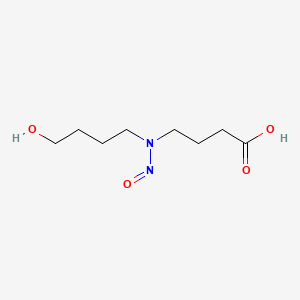
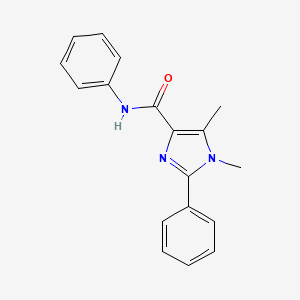


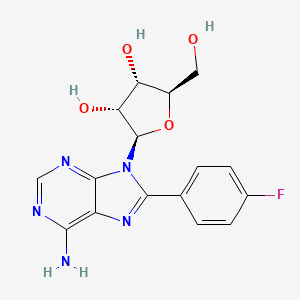
![[Anilino(methylamino)methylidene]propanedinitrile](/img/structure/B14443459.png)
![3-(1-Hydroxyethyl)-4-[(triphenylmethyl)sulfanyl]azetidin-2-one](/img/structure/B14443461.png)
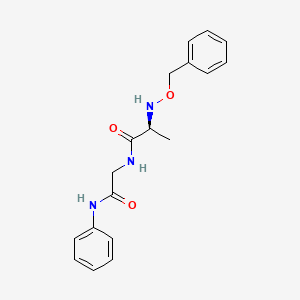
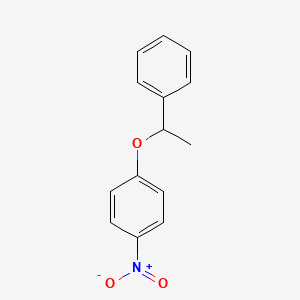

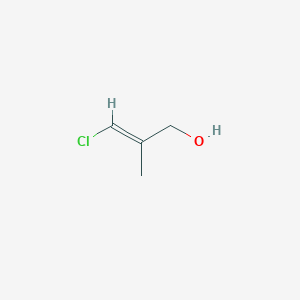
![(1R,6S)-Bicyclo[4.2.0]octa-2,4,7-triene](/img/structure/B14443499.png)
